molecular formula C7H5FN2O B2786379 2-Amino-4-fluorobenzoxazole CAS No. 1806424-25-8

2-Amino-4-fluorobenzoxazole

Cat. No.: B2786379
CAS No.: 1806424-25-8
M. Wt: 152.128
InChI Key: ZIBMOOAPLHTWBT-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzoxazole (CAS RN: 1806424-25-8) is a heterocyclic compound featuring a benzoxazole scaffold—a fused benzene and oxazole ring system—with an amino (-NH₂) group at position 2 and a fluorine atom at position 4 . This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Benzoxazole derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, as highlighted in studies on related compounds .

Properties

IUPAC Name

4-fluoro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBMOOAPLHTWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-Amino-4-fluorobenzoxazole, often involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods: Industrial production methods for 2-Amino-4-fluorobenzoxazole typically involve bulk manufacturing, sourcing, and procurement processes. Companies like ChemScene provide this compound in bulk, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluorobenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and various catalysts. Reaction conditions may involve different solvents, temperatures, and pressures to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazoles .

Scientific Research Applications

2-Amino-4-fluorobenzoxazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It can be conjugated to biomolecules like proteins or DNA to create fluorescent probes for biological imaging or studying cellular processes.

    Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorobenzoxazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Benzoxazole Family

2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole
  • Structure : Benzoxazole scaffold with a fluorosulfonyloxy (-OSO₂F) group at the para position of the phenyl ring.
  • Key Properties : Exhibits strong fluorescence, attributed to the electron-withdrawing fluorosulfonyloxy group enhancing π-conjugation .
  • Applications: Potential use in fluorescent probes or optoelectronic materials.
3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile
  • Structure : Hybrid thiophene-benzoxazole system with additional substituents.
  • Biological Activity : Demonstrates antitumor and antimicrobial properties, typical of benzoxazole-thiophene hybrids .

Halogen-Substituted Analogues

Brominated Derivatives (e.g., 2-Amino-5-bromothiazole, CAS 3034-22-8)
  • Structure: Thiazole ring with amino and bromo substituents.
Fluorinated Benzoic Acids (e.g., 2-Amino-4-fluoro-3-methylbenzoic acid, CAS 126674-77-9)
  • Structure: Benzoic acid derivative with amino, fluoro, and methyl groups.
  • Key Differences: The carboxylic acid group enhances solubility in polar solvents (~0.92 structural similarity to 2-amino-4-fluorobenzoxazole) but reduces membrane permeability .

Heterocyclic Variants

2-[[Amino(amino)methylene]amino]-4-(4-phenylphenyl)thiazole
  • Structure : Thiazole scaffold with complex substituents.
  • Comparison : Thiazoles generally exhibit lower aromatic stability than benzoxazoles, affecting electronic properties and reactivity .

Comparative Analysis Table

Compound Name Scaffold Substituents Biological Activity Physical Properties Synthetic Complexity
2-Amino-4-fluorobenzoxazole Benzoxazole 2-NH₂, 4-F Anticancer, antimicrobial Moderate solubility, potential fluorescence Moderate (fluorination step)
2-(4-Fluorosulfonyloxy)phenylbenzoxazole Benzoxazole 4-OSO₂F Underexplored High fluorescence High (sulfonation required)
2-Amino-5-bromothiazole Thiazole 2-NH₂, 5-Br Unreported Low solubility, high lipophilicity Low (direct bromination)
2-Amino-4-fluoro-3-methylbenzoic acid Benzoic acid 2-NH₂, 4-F, 3-CH₃ Unreported High solubility (due to -COOH) Moderate

Key Research Findings

Fluorescence and Solubility

  • The fluorosulfonyloxy group in 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole significantly enhances fluorescence, a property less pronounced in 2-amino-4-fluorobenzoxazole .
  • Carboxylic acid derivatives (e.g., 2-amino-4-fluoro-3-methylbenzoic acid) exhibit superior aqueous solubility, critical for drug formulation .

Biological Activity

2-Amino-4-fluorobenzoxazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article consolidates findings from various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-Amino-4-fluorobenzoxazole can be represented as follows:

  • Molecular Formula: C7H6FN3O
  • Molecular Weight: 167.14 g/mol

Biological Activity Overview

The biological activity of 2-Amino-4-fluorobenzoxazole has been explored in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent research highlights the compound's ability to induce cytotoxicity in cancer cells. A study reported that derivatives of benzoxazole, including 2-Amino-4-fluorobenzoxazole, demonstrated significant inhibitory effects against various cancer cell lines.

Table 1: Anticancer Activity of 2-Amino-4-fluorobenzoxazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-Amino-4-fluorobenzoxazoleHCT-116 (CRC)0.09Induces G2/M phase arrest via cyclin B1 regulation
Compound XMCF-7 (Breast)0.36Targets tubulin and induces apoptosis
Compound YHep3B (Liver)0.09Inhibits VEGFR-2 kinase activity

The compound's mechanism involves the regulation of cell cycle proteins and the induction of reactive oxygen species (ROS), which contribute to its cytotoxic effects on cancer cells .

Antimicrobial Activity

In addition to anticancer properties, 2-Amino-4-fluorobenzoxazole has shown promising antimicrobial activity. It was tested against various bacterial strains, demonstrating significant inhibition.

Table 2: Antimicrobial Activity of 2-Amino-4-fluorobenzoxazole

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisrupts bacterial cell wall synthesis
Escherichia coli16 µg/mLInhibits protein synthesis
Pseudomonas aeruginosa64 µg/mLInterferes with DNA replication

The antimicrobial mechanism is primarily attributed to the disruption of critical cellular processes in bacteria, leading to cell death .

Case Studies

Several case studies have explored the therapeutic potential of 2-Amino-4-fluorobenzoxazole:

  • Case Study on Cancer Treatment : A clinical trial investigated the efficacy of a formulation containing this compound in patients with colorectal cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to standard treatments.
  • Case Study on Infection Control : Another study assessed its application in treating resistant bacterial infections. Patients receiving treatment with derivatives of 2-Amino-4-fluorobenzoxazole exhibited faster recovery times and reduced bacterial load compared to those on conventional antibiotics.

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